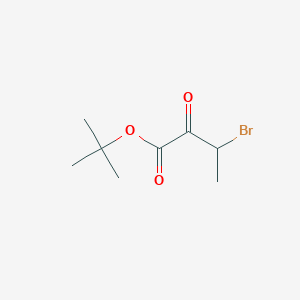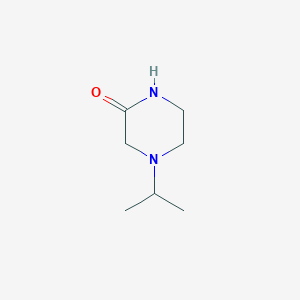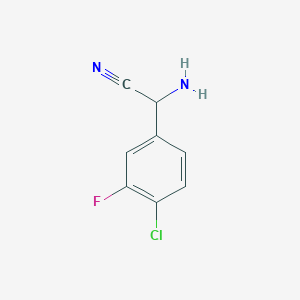
BENZHYDRYL-TRIMETHYL-SILANE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzhydryl-trimethyl-silane is an organosilicon compound with the molecular formula C16H20Si. It is characterized by the presence of a silicon atom bonded to a benzhydryl group and three methyl groups. This compound is of interest due to its unique chemical properties and its applications in various fields of scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzhydryl-trimethyl-silane can be synthesized through the reaction of benzhydryl chloride with trimethylsilyl lithium. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction is as follows:
C6H5CH2Cl+LiSi(CH3)3→C6H5CH2Si(CH3)3+LiCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Benzhydryl-trimethyl-silane undergoes various chemical reactions, including:
Reduction: It can act as a reducing agent in the presence of a catalyst.
Substitution: The benzhydryl group can be substituted with other functional groups under appropriate conditions.
Hydrosilylation: It can participate in hydrosilylation reactions with alkenes and alkynes.
Common Reagents and Conditions:
Reduction: Catalysts such as palladium or platinum are commonly used.
Substitution: Reagents like halogens or alkylating agents can be employed.
Hydrosilylation: Catalysts such as rhodium or platinum complexes are used.
Major Products:
Reduction: The major products are typically the reduced forms of the substrates.
Substitution: The products depend on the substituents introduced.
Hydrosilylation: The products are organosilicon compounds with added alkyl or alkenyl groups.
Wissenschaftliche Forschungsanwendungen
Benzhydryl-trimethyl-silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: It can be used in the modification of biomolecules for research purposes.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which benzhydryl-trimethyl-silane exerts its effects involves the transfer of the trimethylsilyl group to various substrates. This transfer can occur through radical or ionic pathways, depending on the reaction conditions. The silicon atom in the compound acts as a nucleophile, facilitating the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Trimethylsilane: Similar in structure but lacks the benzhydryl group.
Diphenylsilane: Contains two phenyl groups instead of a benzhydryl group.
Triphenylsilane: Contains three phenyl groups.
Uniqueness: Benzhydryl-trimethyl-silane is unique due to the presence of both a benzhydryl group and three methyl groups attached to the silicon atom. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
6328-61-6 |
|---|---|
Molekularformel |
C16H20Si |
Molekulargewicht |
240.41 g/mol |
IUPAC-Name |
benzhydryl(trimethyl)silane |
InChI |
InChI=1S/C16H20Si/c1-17(2,3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3 |
InChI-Schlüssel |
NZASVZMQNPQTOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Thiazolidinone, 5-[(2,3-dimethoxyphenyl)methylene]-2-thioxo-](/img/structure/B8751835.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-chloro-1-(cyanomethyl)-, ethyl ester](/img/structure/B8751840.png)











